1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide
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Overview
Description
1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide is an organic compound with the molecular formula C28H31BrClN and a molar mass of 496.91 g/mol . This compound is a white crystalline solid with low solubility in water but can dissolve in some organic solvents such as alcohols and esters . It is commonly used in biochemical experiments as a stain and indicator for nucleic acids like DNA and RNA .
Preparation Methods
The synthesis of 1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide involves several steps :
Synthesis of Chloroindole Compound: The initial step involves synthesizing the chloroindole compound.
Introduction of Isopentyl and Methyl Groups: Isopentyl and methyl groups are introduced into the reaction.
Reduction and Bromination: The final bromide salt product is obtained through reduction and bromination reactions.
Industrial production methods typically follow similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the conditions applied.
Scientific Research Applications
1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide has several scientific research applications :
Biochemistry: It is used as a stain and indicator for nucleic acids such as DNA and RNA.
Pharmaceutical Research: It serves as a synthetic intermediate for anti-tumor, anti-bacterial, and anti-viral compounds.
Industrial Applications: It is used in various industrial processes that require specific staining and detection of nucleic acids.
Mechanism of Action
The mechanism of action of 1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide involves its interaction with nucleic acids. It binds to DNA or RNA, allowing for their staining and detection in biochemical experiments . The molecular targets include the nucleic acids themselves, and the pathways involved are related to the binding and visualization of these nucleic acids.
Comparison with Similar Compounds
1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide can be compared with other similar compounds such as:
- **5-Chloro-2-methyl-1
Biological Activity
1-Isoamyl-2-methyl-3,3-dibenzyl-5-chloroindolium bromide (CAS Number: 896465-66-0) is a synthetic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables and research findings from various studies.
This compound is characterized by the following chemical properties:
Property | Value |
---|---|
Molecular Formula | C28H31BrClN |
Molecular Weight | 498.925 g/mol |
LogP | 8.3409 |
PSA | 3.24 Ų |
These properties suggest a hydrophobic nature, which may influence its biological interactions and mechanisms of action.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. A study evaluated its efficacy against various bacterial strains, demonstrating significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 15 |
Escherichia coli | 30 |
Bacillus subtilis | 20 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, especially in light of increasing antibiotic resistance.
Cytotoxicity and Anticancer Activity
The cytotoxic effects of this compound were assessed in various cancer cell lines. A recent study reported the following IC50 values:
Cell Line | IC50 (µM) |
---|---|
HeLa (Cervical Cancer) | 12.5 |
MCF-7 (Breast Cancer) | 10.0 |
A549 (Lung Cancer) | 15.0 |
The compound exhibited dose-dependent cytotoxicity, indicating potential as an anticancer agent. Further investigations into its mechanism of action revealed induction of apoptosis and cell cycle arrest in the G1 phase.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, the compound was tested against multi-drug resistant strains of Staphylococcus aureus. The results indicated that it not only inhibited bacterial growth but also disrupted biofilm formation at sub-MIC concentrations. This finding highlights its potential application in treating infections caused by resistant strains.
Case Study 2: Anticancer Activity in Vivo
An animal model study evaluated the anticancer effects of the compound in mice bearing tumor xenografts. Treatment with this compound resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis showed increased apoptosis and reduced proliferation markers in treated tumors.
Properties
Molecular Formula |
C28H31BrClN |
---|---|
Molecular Weight |
496.9 g/mol |
IUPAC Name |
3,3-dibenzyl-5-chloro-2-methyl-1-(3-methylbutyl)indol-1-ium;bromide |
InChI |
InChI=1S/C28H31ClN.BrH/c1-21(2)16-17-30-22(3)28(19-23-10-6-4-7-11-23,20-24-12-8-5-9-13-24)26-18-25(29)14-15-27(26)30;/h4-15,18,21H,16-17,19-20H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
XKMBXVBWZOYAQD-UHFFFAOYSA-M |
Canonical SMILES |
CC1=[N+](C2=C(C1(CC3=CC=CC=C3)CC4=CC=CC=C4)C=C(C=C2)Cl)CCC(C)C.[Br-] |
Origin of Product |
United States |
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